molecular formula C22H23N3O3 B14979383 1-(3-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

1-(3-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

Cat. No.: B14979383
M. Wt: 377.4 g/mol
InChI Key: DOYSHBSNOJCBSH-UHFFFAOYSA-N
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Description

1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a phenoxy group

Preparation Methods

The synthesis of 1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the piperidine and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as catalytic hydrogenation and chromatography for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include those with piperidine or oxadiazole rings, such as:

  • 1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE
  • 1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-ETHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of 1-(3-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE in terms of its specific applications and effects.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C22H23N3O3/c1-16-8-7-13-25(14-16)20(26)15-27-19-12-6-5-11-18(19)21-23-22(28-24-21)17-9-3-2-4-10-17/h2-6,9-12,16H,7-8,13-15H2,1H3

InChI Key

DOYSHBSNOJCBSH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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